Glycyl-dl-serine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biochemical studies:

- Protein synthesis: Glycyl-DL-serine serves as a basic unit for studying protein synthesis and the mechanisms involved in peptide bond formation. Researchers can utilize it to analyze the activity of enzymes responsible for protein assembly and understand how different factors influence this process.

Cancer research:

- Anti-tumor properties: Studies suggest that Glycyl-DL-serine might possess anti-tumor properties. It has been shown to inhibit the activity of an enzyme crucial for DNA replication in cancer cells, potentially hindering their growth and proliferation. However, further research is necessary to fully understand its potential as an anti-cancer agent.

Investigating biological interactions:

- DNA binding: Glycyl-DL-serine exhibits the ability to bind to DNA, forming complexes with cytosolic calcium. This interaction is being explored to understand its potential role in various cellular processes, including gene regulation and signal transduction.

Analytical methods development:

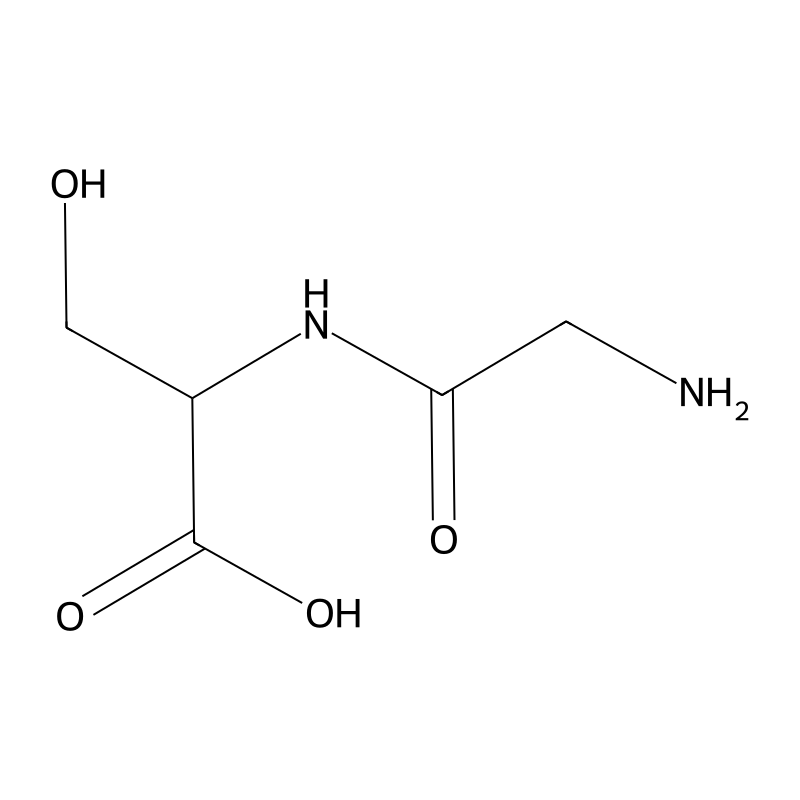

Glycyl-dl-serine, also known as glycyl-2-amino-3-hydroxypropionic acid, is a dipeptide composed of the amino acids glycine and serine. Its chemical formula is C₅H₁₀N₂O₄, with a molecular weight of approximately 146.15 g/mol. This compound features a unique structure that includes a hydroxyl group, which contributes to its solubility and reactivity in biological systems. Glycyl-dl-serine is often studied for its potential roles in biochemical processes and its applications in various fields, including pharmaceuticals and biochemistry .

The mechanism of action of Glycyl-DL-serine depends on the specific research application. Here are some potential scenarios:

- Condensation Reactions: It can form through the condensation of glycine and serine or their derivatives. This reaction typically involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another.

- Hydrolysis: Under acidic or basic conditions, glycyl-dl-serine can undergo hydrolysis, breaking down into its constituent amino acids, glycine and serine.

- Complexation Reactions: The compound has been noted for its ability to form complexes with metal ions, particularly copper(II), due to the presence of multiple bonding sites in its structure .

Glycyl-dl-serine exhibits several biological activities:

- Neuroprotective Effects: Research indicates that glycyl-dl-serine may have neuroprotective properties, potentially influencing neurotransmission and neuronal survival.

- Antioxidant Activity: The compound has been shown to scavenge free radicals, suggesting a role in reducing oxidative stress within biological systems.

- Role in Protein Synthesis: As a dipeptide, glycyl-dl-serine may play a role in protein synthesis and cellular metabolism, acting as a building block for larger peptides and proteins .

Glycyl-dl-serine can be synthesized through various methods:

- Direct Condensation: The most common method involves the direct condensation of glycine and serine in an aqueous solution under controlled pH conditions.

- Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, enabling the efficient production of glycyl-dl-serine.

- Enzymatic Synthesis: Enzymes such as proteases can facilitate the formation of glycyl-dl-serine from glycine and serine under mild conditions .

Glycyl-dl-serine has several notable applications:

- Pharmaceuticals: Due to its biological activity, it is explored for potential use in neuroprotective drugs.

- Nutraceuticals: The compound may be incorporated into dietary supplements aimed at enhancing cognitive function or reducing oxidative stress.

- Biochemical Research: It serves as a model compound for studying peptide interactions and properties in various biochemical assays .

Interaction studies have revealed that glycyl-dl-serine can form complexes with various metal ions. These interactions are significant for understanding its role in biological systems:

- Metal Ion Complexation: Studies show that glycyl-dl-serine can effectively coordinate with metal ions like copper(II), which may enhance its stability and bioactivity.

- Binding Affinity: The binding affinity of glycyl-dl-serine with different metal ions varies based on pH and ionic strength, indicating that environmental conditions significantly influence its reactivity .

Glycyl-dl-serine shares structural similarities with other dipeptides but possesses unique characteristics due to the presence of a hydroxyl group from serine. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Glycyl-glycine | C₄H₉N₃O₄ | Simple dipeptide without hydroxyl group |

| Glycyl-alanine | C₄H₉N₃O₄ | Lacks hydroxyl functionality |

| Glycyl-proline | C₅H₉N₃O₄ | Contains a cyclic structure |

| Serinyl-glycine | C₄H₉N₃O₄ | Different amino acid sequence |

Glycyl-dl-serine's unique hydroxyl group not only enhances its solubility but also contributes to its ability to participate in complexation reactions with metal ions, setting it apart from other similar compounds .

Serine hydroxymethyltransferase represents a crucial enzyme for the enzymatic synthesis of serine derivatives, including glycyl-DL-serine precursors [7] [8] [9]. This pyridoxal phosphate-containing enzyme catalyzes the reversible interconversion of serine and glycine, with tetrahydrofolate serving as the one-carbon carrier in the reaction mechanism [9] [10] [11].

The enzymatic synthesis pathway demonstrates remarkable efficiency under optimized conditions. Research conducted with serine hydroxymethyltransferase from Klebsiella aerogenes revealed that the enzyme exhibits optimal activity between pH 8.0 and 8.5, with the Km value for glycine determined to be 11.6 millimolar at 37 degrees Celsius [8]. The conversion efficiency reached 87% molar conversion of glycine to serine at equilibrium conditions [8].

Studies utilizing serine hydroxymethyltransferase from Shewanella algae demonstrated enhanced performance characteristics compared to traditional enzyme sources [12]. The enzyme from this marine bacterium showed optimal activity at 50 degrees Celsius and pH 7.0, while retaining over 45% of its maximal activity after incubation at 40 degrees Celsius for three hours [12]. The molecular conversion rate in catalyzing glycine to serine was measured at 1.41-fold higher than that achieved with Escherichia coli systems [12].

Recent engineering advances have significantly improved serine hydroxymethyltransferase efficiency through directed evolution and rational design approaches [7] [13]. A mutant variant designated AdSHMT E160L/E193Q/E266M was developed through coevolutionary analysis, demonstrating enzyme activity 1.35 times higher than the wild-type enzyme [13]. This engineered system achieved remarkable productivity, producing 106.06 grams per liter of L-serine, representing the highest production reported to date [13].

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Conversion Efficiency | Reference |

|---|---|---|---|---|

| Klebsiella aerogenes | 37 | 8.0-8.5 | 87% molar conversion | [8] |

| Shewanella algae | 50 | 7.0 | 1.41-fold vs E. coli | [12] |

| Engineered AdSHMT | Variable | Variable | 106.06 g/L production | [13] |

The catalytic mechanism involves eight sequential steps, including α-elimination and cyclization of tetrahydrofolate intermediates [14]. The rate-limiting step corresponds to the elimination of the hydroxymethyl group, resulting in formaldehyde intermediate formation that subsequently becomes covalently bonded to the tetrahydrofolate cofactor [14]. Computational studies determined the activation barrier for this rate-limiting step at 18.0 kilocalories per mole, closely matching experimental kinetic results of 15.7-16.2 kilocalories per mole [14].

Dual Enzyme Systems for Stereochemical Control

Dual enzyme systems provide sophisticated approaches for achieving stereochemical control in glycyl-DL-serine synthesis through coordinated catalytic processes [15] [16] [17]. These systems combine multiple enzymes to enable precise control over stereochemistry while maintaining high conversion efficiencies.

The methylotroph Hyphomicrobium methylovorum demonstrates an effective dual enzyme approach utilizing methanol dehydrogenase and serine hydroxymethyltransferase in consecutive reactions [15]. Under optimal conditions, this system produced 24 milligrams per milliliter of L-serine from 100 milligrams per milliliter of glycine and 48 milligrams per milliliter of methanol within three days [15]. An evolved mutant strain GM2 showed improved performance, achieving serine production levels of 32-34 milligrams per milliliter with elevated activities of both methanol dehydrogenase and serine hydroxymethyltransferase [15].

Multi-enzymatic cascade reactions offer enhanced stereoselectivity for amino acid synthesis applications [16]. A three-enzyme cascade system combining N-acylamino acid racemase, L-selective aminoacylase from Geobacillus thermoglucosidasius, and stereoselective isoleucine dioxygenase from Bacillus thuringiensis achieved quantitative conversion of racemic N-acetylmethionine into L-methionine-(S)-sulfoxide with 97% yield and 95% diastereomeric excess [16].

The optimization of dual enzyme systems requires careful consideration of different temperature and pH optima, as well as metal cofactor dependencies that can lead to inhibitory effects [16] [17]. A cofactor-balanced multi-enzymatic cascade for simultaneous production of L-alanine and L-serine from 2-keto-3-deoxy-gluconate demonstrated the importance of systematic optimization [17]. This system achieved L-serine yields of 34.8% ± 1.4% from 25 millimolar substrate after 21 hours, representing significant improvement over individual enzyme approaches [17].

| Enzyme System | Substrate | Product Yield | Reaction Time | Reference |

|---|---|---|---|---|

| MDH + SHMT (wild-type) | Glycine + Methanol | 24 mg/mL | 3 days | [15] |

| MDH + SHMT (GM2 mutant) | Glycine + Methanol | 32-34 mg/mL | 3 days | [15] |

| Three-enzyme cascade | N-acetylmethionine | 97% yield, 95% de | Variable | [16] |

| Four-enzyme cascade | 2-Keto-3-deoxy-gluconate | 34.8% ± 1.4% | 21 hours | [17] |

Racemization Techniques Using Amino Acid Racemases

Amino acid racemases provide essential tools for generating DL-serine components required in glycyl-DL-serine synthesis through controlled stereochemical interconversion processes [18] [19] [20] [21]. These pyridoxal phosphate-dependent enzymes catalyze the reversible conversion between L-amino acids and D-amino acids, enabling access to both enantiomeric forms [21].

Serine racemase represents a specialized enzyme that catalyzes the pyridoxal phosphate-dependent synthesis of D-serine from L-serine and vice versa [19] [20]. The enzyme also demonstrates dehydratase activity towards both L-serine and D-serine, resulting in pyruvate and ammonia formation [20]. Kinetic studies revealed that serine racemase exhibits allosteric activation by adenosine triphosphate, magnesium, and potentially other divalent metal cations [20].

The purification and characterization of serine racemase from rat brain tissue demonstrated significant enzymatic activity in converting L-serine to D-serine [19]. The purification process achieved 12,500-fold purification with specific activity reaching 5.0 micromoles L-serine per milligram per hour [19]. The alkaline pH optimum reflects the racemization mechanism, as pyridoxal phosphate facilitates amino acid racemization at alkaline pH conditions [19].

Broad-spectrum amino acid racemases offer versatility for racemizing various amino acid substrates beyond serine [22]. Research with Pseudomonas striata identified an amino acid racemase with low substrate specificity that catalyzes racemization of α-aminobutyrate, leucine, lysine, ornithine, and ethionine [22]. This enzyme contains 2 moles of pyridoxal phosphate and demonstrates the capacity for racemizing multiple amino acid types [22].

Chemical racemization methods provide alternative approaches for generating racemic serine mixtures [23] [24]. A patent-protected method for racemization of optically active serine achieves high reaction rates through controlled chemical conditions [23]. Advanced derivatization approaches utilize racemization tags incorporating urea bonds, enabling controlled stereoisomerization at elevated temperatures [24].

| Racemase Type | Substrate Specificity | Cofactor Requirement | Activity Level | Reference |

|---|---|---|---|---|

| Serine racemase | Serine-specific | PLP + Mg²⁺ | 5.0 μmol/mg/h | [19] |

| Broad-spectrum racemase | Multiple amino acids | 2 mol PLP | Variable | [22] |

| Alanine racemase | Alanine-specific | PLP | High efficiency | [22] |

| Chemical racemization | General amino acids | Temperature | Controllable | [24] |

The mechanism of serine racemase involves formation of a Schiff base between the neutral amine group of L-serine and the pyridoxal-5-phosphate cofactor [20]. Lysine-57 acts as a general base towards the C-alpha of the covalently bound serine, forming a planar stereocenter [20]. Serine-82 returns a proton to the serine C-alpha position from the alternative face of the molecule, reversing the stereochemistry and generating the opposite enantiomer [20].

Chemical Synthesis Routes and Yield Optimization

Chemical synthesis approaches for glycyl-DL-serine production encompass solid-phase peptide synthesis methodologies and solution-phase coupling reactions, with extensive optimization strategies developed to maximize yields and minimize side reactions [25] [26] [27] [28].

Solid-phase peptide synthesis represents the predominant method for glycyl-DL-serine production, utilizing stepwise coupling of protected amino acid derivatives [27] [28] [29]. The synthesis typically proceeds from the C-terminus to N-terminus direction, employing Fmoc protection chemistry for the growing peptide chain [27] [30]. Research demonstrates that coupling efficiency depends critically on reaction conditions, with typical coupling yields requiring optimization to exceed 99% per step for successful peptide synthesis [31] [32].

Yield optimization studies reveal that individual amino acid coupling efficiencies vary significantly depending on the specific residues involved in the coupling reaction [32]. Comprehensive analysis of over 500 peptide syntheses using the classical Merrifield method identified histidine, threonine, arginine, valine, isoleucine, and glutamine as the most challenging carboxyl-reacting amino acids [32]. The most difficult amine-reacting residues included glutamine, leucine, alanine, arginine, and isoleucine [32].

Advanced coupling methodologies have achieved substantial improvements in synthesis efficiency and yield [26] [33] [34]. High-temperature fast stirring peptide synthesis utilizes elevated temperatures (90 degrees Celsius) and rapid overhead stirring (1200 rounds per minute) to accelerate coupling reactions while using equimolar amounts of coupling reagents [35]. Microwave-assisted synthesis approaches have reduced cycle times to four minutes while producing peptides with up to 93% purity in less than four hours [34].

Prebiotic synthesis studies of glycyl-serine demonstrate alternative chemical approaches using activated adenylate intermediates [36]. The reaction of 0.2 molar 2'(3')-O-(glycyl)-adenosine-5'-(O-methylphosphate) with 0.2 molar amino acid at pH 8.2 yielded glycyl-serine with 35.3% efficiency [36]. This represents significantly higher yields compared to other dipeptide formations, with most other amino acid combinations achieving less than or equal to 1.7% yields [36].

| Synthesis Method | Coupling Conditions | Yield/Efficiency | Reaction Time | Reference |

|---|---|---|---|---|

| Standard SPPS | Room temperature | >99% per step required | 24 hours typical | [31] |

| Microwave-assisted | Controlled heating | Up to 93% purity | <4 hours | [34] |

| High-temperature HTFS | 90°C, 1200 rpm | High efficiency | Minutes | [35] |

| Prebiotic synthesis | pH 8.2, adenylate | 35.3% glycyl-serine | Variable | [36] |

Optimization of chemical synthesis routes focuses on minimizing difficult amino acid sequences and preventing aggregation events that reduce overall yields [27] [37] [38]. Deep learning approaches applied to peptide synthesis data sets enable prediction of coupling efficiencies and identification of sequences prone to aggregation [37] [38]. Statistical analysis of 35,427 individual deprotection reactions revealed that glycine, leucine, and lysine show narrow distribution profiles around 100% coupling efficiency, while alanine, cysteine, histidine, asparagine, glutamine, arginine, serine, valine, tryptophan, and threonine demonstrate broader distributions with increased potential for reduced yields [38].

The theoretical purity calculations for peptide synthesis demonstrate the critical importance of high per-step yields [31]. For a hypothetical 70-residue peptide, 97% yield at every deprotection and coupling step results in only 1.4% overall yield, while increasing efficiency to 99% yields 24% overall yield, and 99.5% efficiency achieves 50% overall yield [31]. These calculations emphasize the necessity for optimization strategies that maintain consistently high coupling efficiencies throughout the synthesis process.

Glycyl-dl-serine exhibits distinct thermal characteristics that are fundamental to understanding its stability and handling requirements. The compound demonstrates a melting point of 207°C, which occurs concomitantly with thermal decomposition [1] [2] [3]. This simultaneous melting and decomposition behavior is characteristic of many dipeptides and amino acid derivatives, where the thermal energy required for phase transition coincides with the energy needed to break chemical bonds.

Differential scanning calorimetry studies reveal the presence of two closely spaced endothermic peaks during the thermal decomposition process [4]. These thermal events are attributed to melting accompanied by decomposition, representing distinct but overlapping processes. The decomposition mechanism involves primary pathways including deamination and decarboxylation [4] [5], which are common degradation routes for amino acid derivatives under thermal stress.

The thermal stability range extends from room temperature up to approximately 200°C, beyond which significant degradation begins [6] [7]. Mass spectrometric analysis of thermal decomposition products indicates that the primary volatile products include water and ammonia, with minimal carbon dioxide evolution, consistent with the proposed deamination mechanism [5] [8]. The endothermic nature of the decomposition process requires substantial energy input, with decomposition enthalpies ranging between 72-151 kJ/mol for similar amino acid derivatives [8].

Solubility Characteristics in Aqueous and Organic Media

The solubility profile of Glycyl-dl-serine reflects its dipeptide nature and the presence of both hydrophilic and hydrophobic structural elements. In aqueous systems, the compound exhibits slight solubility [1] [2] [9], facilitated by the presence of polar functional groups including the amino terminus, carboxyl terminus, and the hydroxyl group from the serine residue. The aqueous solubility is enhanced by the compound's ability to form hydrogen bonds with water molecules through these polar functionalities.

pH-dependent solubility demonstrates marked enhancement at extreme pH values [10]. Under acidic conditions, protonation of the amino groups increases water solubility through enhanced ionic character. Conversely, at high pH values, deprotonation of carboxyl groups similarly improves aqueous solubility. The compound shows slightly enhanced solubility in dilute aqueous acid [1] [2] [11], consistent with this pH-dependent behavior.

In organic solvent systems, Glycyl-dl-serine demonstrates limited solubility [9], which is typical for dipeptides containing polar residues. The hydrophilic nature of both the glycine and serine components restricts partitioning into non-polar organic phases. Temperature effects on solubility follow typical patterns for amino acid derivatives, with increased solubility at elevated temperatures [10] [12], although this effect is limited by the thermal decomposition threshold.

Quantitative solubility measurements indicate that aqueous solutions form almost transparent preparations [1] [2], suggesting reasonable dissolution characteristics for analytical and research applications. The solubility characteristics are particularly important for formulation considerations, as the compound's limited organic solvent compatibility restricts certain preparation methods.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry Patterns)

Infrared Spectroscopy Characteristics

Infrared spectroscopic analysis of Glycyl-dl-serine reveals characteristic absorption bands that serve as distinctive fingerprints for structural identification [20] [21] [22]. The spectrum exhibits prominent amide I and amide II bands, which are diagnostic of the peptide bond connecting the glycine and serine residues. The amide I band, typically observed around 1650-1680 cm⁻¹, corresponds to C=O stretching vibrations of the peptide carbonyl group.

Hydroxyl group stretching from the serine side chain produces characteristic broad absorption in the 3200-3600 cm⁻¹ region, often overlapping with N-H stretching vibrations from the amino terminus. The amide II band, appearing around 1500-1550 cm⁻¹, results from coupled N-H bending and C-N stretching motions within the peptide backbone.

Additional characteristic features include carboxyl group absorptions from the C-terminal carboxylic acid, producing C=O stretching around 1700-1750 cm⁻¹ and O-H stretching contributing to the broad absorption envelope in the 3000-3500 cm⁻¹ region. The spectroscopic profile provides reliable identification capabilities and serves as an effective tool for purity assessment [21] [22] [23].

Nuclear Magnetic Resonance Spectroscopy Patterns

¹H NMR spectroscopy provides detailed structural information through analysis of peptide bond protons and amino acid side chain resonances [24] [25] [26]. The spectrum typically displays characteristic patterns for the glycine α-protons as a singlet around 3.8-4.0 ppm, while the serine α-proton appears as a multiplet in a similar region. The serine β-protons, adjacent to the hydroxyl group, produce characteristic resonances around 3.9-4.1 ppm.

¹³C NMR analysis reveals distinct resonances for carbonyl carbons and amino acid backbone carbons [27] [25]. The peptide carbonyl carbon typically appears in the 170-180 ppm region, while the α-carbons of both glycine and serine residues produce signals in the 50-65 ppm range. The serine β-carbon, bearing the hydroxyl group, demonstrates characteristic chemical shift patterns that aid in structural confirmation.

The NMR spectroscopic data provides valuable information for structure elucidation and isomer identification, particularly important for distinguishing between different stereochemical configurations and confirming the racemic nature of the dl-serine component [24] [25] [26].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis produces characteristic fragmentation patterns that serve as molecular fingerprints for Glycyl-dl-serine [28] [29] [30]. The molecular ion peak appears at m/z 162.14, corresponding to the exact molecular weight of the compound. Under electron ionization conditions, the compound produces a distinctive fragmentation pattern that provides structural information.

Characteristic fragment ions include peaks at m/z 60.0, 106.1, 88.0, 70.0, and 42.0 [28], representing systematic fragmentation of the dipeptide structure. The m/z 60.0 fragment typically corresponds to loss of the complete serine residue, while the m/z 106.1 peak represents loss of the glycine amino acid portion. These fragmentation patterns are consistent across different ionization methods and provide reliable identification criteria.

Tandem mass spectrometry capabilities enable detailed structural analysis through controlled fragmentation studies [29] [30]. The fragmentation pathways follow predictable patterns involving cleavage at the peptide bond, loss of amino acid side chains, and elimination of small molecules such as water and ammonia. These mass spectrometric fingerprints serve as definitive analytical tools for compound identification and purity assessment in complex mixtures.

Physical Description

XLogP3

LogP

Sequence

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

82660-87-5

2789-31-3

687-38-7